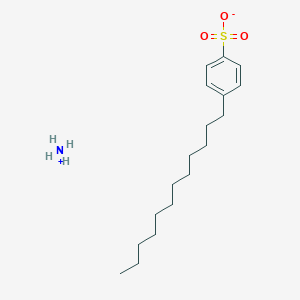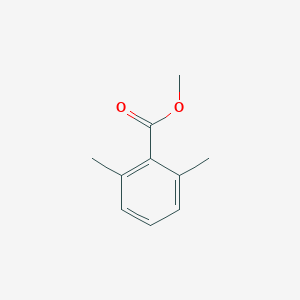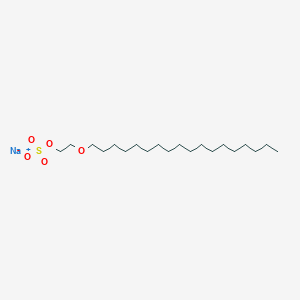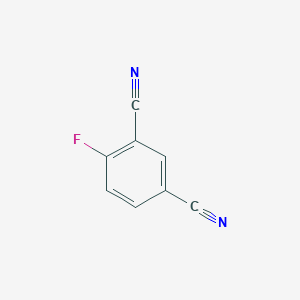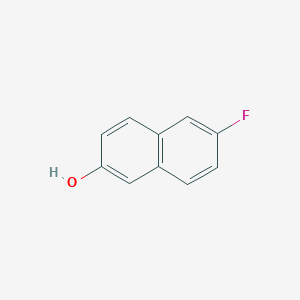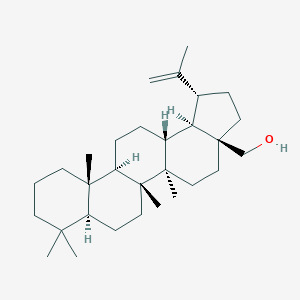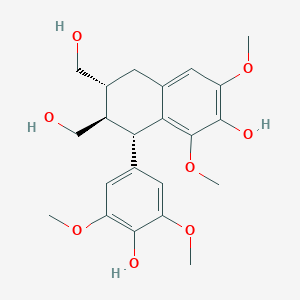
(+)-Lyoniresinol
Overview
Description
(+)-Lyoniresinol is a syringyl tetrahydronaphthalene lignan, commonly found in the plant Lyonia ovalifolia var. elliptica . It is a dimeric phenylpropanoid, which belongs to the lignan class of compounds. Lignans are known for their significant physiological functions in both plant defense and human health .
Mechanism of Action
Target of Action
Lyoniresinol, a lignan isolated from various plants such as Tarenna attenuata , primarily targets the tyrosinase enzyme . Tyrosinase plays a crucial role in melanin synthesis, which is a pigment responsible for color in skin, hair, and eyes .
Mode of Action
Lyoniresinol exhibits its action by inhibiting the activity of tyrosinase . It achieves this by downregulating the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase steady-state protein levels . Lyoniresinol activates extracellular receptor kinase (ERK) phosphorylation , which leads to the degradation of MITF protein and suppression of tyrosinase activity .
Biochemical Pathways
The primary biochemical pathway affected by Lyoniresinol is the melanogenesis pathway . . This results in the inhibition of melanin synthesis.
Result of Action
The primary result of Lyoniresinol’s action is the inhibition of melanin synthesis . By suppressing tyrosinase activity, Lyoniresinol reduces melanin content in cells . This has potential implications in dermatology, particularly in treatments aimed at skin lightening .
Action Environment
The action of Lyoniresinol can be influenced by various environmental factors. For instance, the plant source from which Lyoniresinol is derived can impact its concentration and efficacy . Additionally, the compound’s stability and action may be affected by factors such as temperature, pH, and presence of other compounds.
Biochemical Analysis
Biochemical Properties
The biosynthesis of Lyoniresinol involves the formation of the C2–C7′ linkage . Three putative biosynthetic intermediates of Lyoniresinol, syringaresinol, 5,5′-dimethoxylariciresinol, and 5,5′-dimethoxysecoisolariciresinol, have been isolated from wood . The identity of these intermediates was confirmed by spectroscopic analyses .
Cellular Effects
It has been reported that Lyoniresinol is an effective inhibitor of tyrosinase , suggesting that it may influence cell function by modulating melanin biosynthesis.
Molecular Mechanism
Its inhibitory effect on tyrosinase suggests that it may bind to this enzyme and inhibit its activity .
Preparation Methods
(+)-Lyoniresinol can be synthesized through a combination of synthetic chemistry and biotechnological methods. One approach involves the use of plant cell cultures as an enzyme source for oxidative coupling reactions . The biosynthetic pathway generally involves enzyme-catalyzed oxidative coupling of dibenzylbutanolide to form the cyclic lignan . Industrial production methods often involve the extraction of lyoniresinol from the Lyonia ovalifolia var. elliptica plant .
Chemical Reactions Analysis
(+)-Lyoniresinol undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include horseradish peroxidase and hydrogen peroxide . Major products formed from these reactions include syringaresinol, 5,5′-dimethoxylariciresinol, and 5,5′-dimethoxysecoisolariciresinol . The stereochemistry of these reactions is crucial, as the enantiomeric composition and absolute configuration of the products can vary .
Scientific Research Applications
(+)-Lyoniresinol has several scientific research applications. It is known to be an effective inhibitor of tyrosinase, a key enzyme for melanin biosynthesis in plants and animals . This makes it potentially useful for the treatment of dermatological disorders associated with melanin overproduction . Additionally, lyoniresinol has been studied for its antioxidative and antimutagenic activities . It is also used in the study of lignan biosynthesis and stereochemistry .
Comparison with Similar Compounds
(+)-Lyoniresinol is similar to other lignans such as syringaresinol, 5,5′-dimethoxylariciresinol, and 5,5′-dimethoxysecoisolariciresinol . lyoniresinol is unique in its robust tyrosinase inhibitory capacity and its potential use in treating dermatological disorders . Other similar compounds include isolariciresinol, secoisolariciresinol, and pinoresinol, which are also lignans found in various plants .
Properties
IUPAC Name |
(6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3/t13-,14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVZKBOFCHOPLM-SUNYJGFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B77058.png)
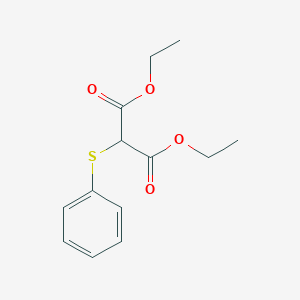
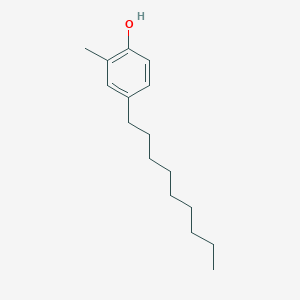

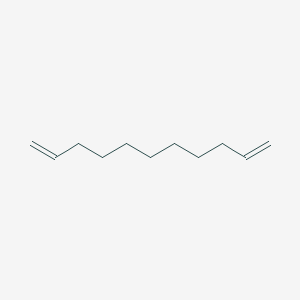
![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)

